DPP4 Inhibitory Potency and DPP8 Selectivity Profile vs. Clinical DPP4 Inhibitors
N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide exhibits a DPP4 IC50 of 1,170 nM with approximately 55.6-fold selectivity over DPP8 (IC50 = 65,000 nM) [1]. In cross-study comparison, the clinical DPP4 inhibitor sitagliptin demonstrates a DPP4 IC50 of approximately 19 nM—approximately 62-fold more potent—and reportedly achieves >3,000-fold selectivity over DPP8/DPP9 [2]. The target compound thus occupies a distinct niche as a moderate-affinity DPP4 ligand with measurable but modest selectivity, making it suitable as a tool compound for studying structure-selectivity relationships rather than as a therapeutic lead [1].
| Evidence Dimension | DPP4 inhibitory potency (IC50) and DPP8 selectivity ratio |
|---|---|
| Target Compound Data | DPP4 IC50 = 1,170 nM; DPP8 IC50 = 65,000 nM; Selectivity ratio (DPP8/DPP4) = 55.6-fold |
| Comparator Or Baseline | Sitagliptin: DPP4 IC50 ≈ 19 nM; DPP8/9 selectivity >3,000-fold [2] |
| Quantified Difference | Target compound is ~62-fold less potent at DPP4; ~54-fold less selective against DPP8 compared to sitagliptin |
| Conditions | Target compound: Inhibition of human DPP4 and DPP8 (unknown origin) [1]. Sitagliptin: Human recombinant DPP4, fluorometric assay [2]. |
Why This Matters
This differential potency and selectivity profile positions the compound as a moderate-affinity probe for DPP4/DPP8 selectivity studies, distinct from high-potency clinical candidates.
- [1] BindingDB. BDBM50170938 (CHEMBL3806164). DPP4 IC50: 1.17E+3 nM; DPP8 IC50: 6.50E+4 nM. Merck Research Laboratories, curated by ChEMBL. View Source
- [2] Kim D, Wang L, Beconi M, et al. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005;48(1):141-51. doi:10.1021/jm0493156. View Source
